- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Cas no 97421-13-1 (1-Tert-butyl-1H-pyrazol-4-amine)

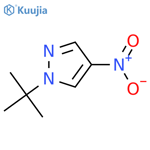

97421-13-1 structure

商品名:1-Tert-butyl-1H-pyrazol-4-amine

1-Tert-butyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(tert-Butyl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1,1-dimethylethyl)-

- 1-tert-butyl-1H-pyrazol-4-amine

- 1-tert-Butyl-1H-pyrazol-4-ylamine

- 1-tert-butylpyrazol-4-amine

- 4-Amino-1-(tert-butyl)pyrazol

- JPUFJDDEDJUDHE-UHFFFAOYSA-N

- 1-(tert-butyl)pyrazole-4-ylamine

- 1-tert-butyl-1H-pyrazole-4-amine

- SBB086110

- SB13946

- ST2408624

- AM20120392

- CS

- 1-(1,1-Dimethylethyl)-1H-pyrazol-4-amine (ACI)

- (1-tert-Butyl-1H-pyrazol-4-yl)amine

- 4-Amino-1-(tert-butyl)-1H-pyrazole

- MFCD11845713

- SCHEMBL573656

- 4-Amino-1-(tert-butyl)pyrazole

- CS-0036499

- EN300-59041

- BS-13276

- DTXSID30541638

- 97421-13-1

- AKOS009581510

- SY042684

- 1-Tert-butyl-1H-pyrazol-4-amine

-

- MDL: MFCD11845713

- インチ: 1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3

- InChIKey: JPUFJDDEDJUDHE-UHFFFAOYSA-N

- ほほえんだ: N1N(C(C)(C)C)C=C(N)C=1

計算された属性

- せいみつぶんしりょう: 139.110947427g/mol

- どういたいしつりょう: 139.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

- 疎水性パラメータ計算基準値(XlogP): 0.4

1-Tert-butyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU371-200mg |

1-Tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 98% | 200mg |

534.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-10G |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 10g |

¥ 4,197.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-1G |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 1g |

¥ 759.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058822-250mg |

1-Tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95+% | 250mg |

1966.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0898-250MG |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 95% | 250MG |

¥ 369.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D780869-500mg |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 97% | 500mg |

$300 | 2024-06-05 | |

| abcr | AB302112-5 g |

1-tert-Butyl-1H-pyrazol-4-ylamine, 95%; . |

97421-13-1 | 95% | 5g |

€852.20 | 2023-04-26 | |

| eNovation Chemicals LLC | D780869-1g |

1-tert-butyl-1H-pyrazol-4-amine |

97421-13-1 | 97% | 1g |

$480 | 2024-06-05 | |

| TRC | T205585-100mg |

1-(tert-Butyl)-1H-pyrazol-4-amine |

97421-13-1 | 100mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12350-1g |

1-(tert-Butyl)-1H-pyrazol-4-amine |

97421-13-1 | 98% | 1g |

¥468.0 | 2023-09-06 |

1-Tert-butyl-1H-pyrazol-4-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt

リファレンス

- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

合成方法 5

はんのうじょうけん

1.1 Solvents: Methanol ; rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Catalysts: Palladium ; rt

1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt

リファレンス

- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, rt

リファレンス

- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt

リファレンス

- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

リファレンス

- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,

1-Tert-butyl-1H-pyrazol-4-amine Raw materials

1-Tert-butyl-1H-pyrazol-4-amine Preparation Products

1-Tert-butyl-1H-pyrazol-4-amine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

97421-13-1 (1-Tert-butyl-1H-pyrazol-4-amine) 関連製品

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-16-4(1-(propan-2-yl)-1H-pyrazol-4-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97421-13-1)1-Tert-butyl-1H-pyrazol-4-amine

清らかである:99%

はかる:5g

価格 ($):296.0